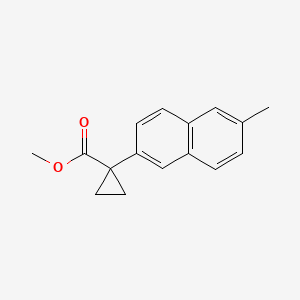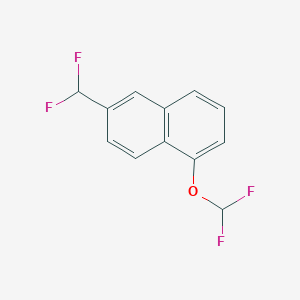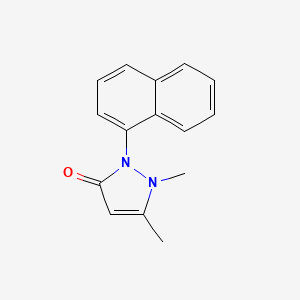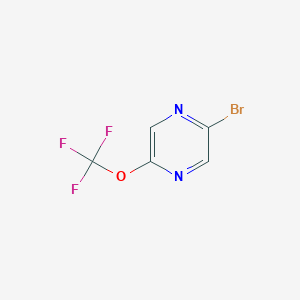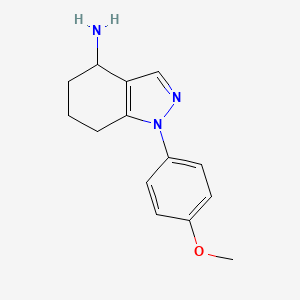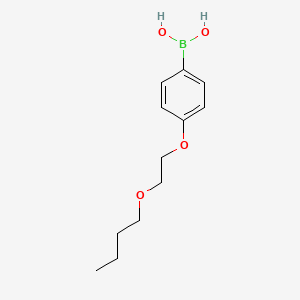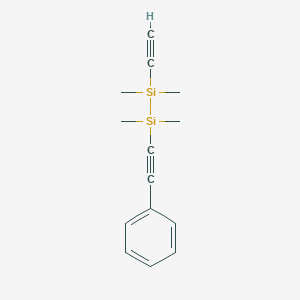
1-Ethynyl-1,1,2,2-tetramethyl-2-(phenylethynyl)disilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethynyl-1,1,2,2-tetramethyl-2-(phenylethynyl)disilane is a chemical compound that belongs to the class of organosilicon compounds It features a unique structure with two silicon atoms bonded to ethynyl and phenylethynyl groups, along with four methyl groups
准备方法
The synthesis of 1-Ethynyl-1,1,2,2-tetramethyl-2-(phenylethynyl)disilane can be achieved through several methods. One common approach involves the use of cross-coupling reactions, such as the Suzuki or Sonogashira coupling reactions. These reactions typically require palladium catalysts and suitable ligands to facilitate the formation of the desired product. The reaction conditions often include the use of solvents like tetrahydrofuran or toluene, and the reactions are carried out under an inert atmosphere to prevent oxidation .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反应分析
1-Ethynyl-1,1,2,2-tetramethyl-2-(phenylethynyl)disilane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or ozone, leading to the formation of corresponding silanols or siloxanes.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silanes.
Substitution: The ethynyl and phenylethynyl groups can undergo substitution reactions with halogens or other electrophiles, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-Ethynyl-1,1,2,2-tetramethyl-2-(phenylethynyl)disilane has several scientific research applications:
Materials Science: This compound is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organosilicon compounds, which are valuable in various chemical reactions.
Biology and Medicine:
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds.
作用机制
The mechanism of action of 1-Ethynyl-1,1,2,2-tetramethyl-2-(phenylethynyl)disilane involves its interaction with various molecular targets and pathways. The ethynyl and phenylethynyl groups can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and stability. The silicon atoms provide unique electronic properties, making the compound suitable for various applications in materials science and organic synthesis.
相似化合物的比较
1-Ethynyl-1,1,2,2-tetramethyl-2-(phenylethynyl)disilane can be compared with other similar compounds, such as:
1,4-Bis(phenylethynyl)benzene: This compound features two phenylethynyl groups attached to a benzene ring, offering different electronic and structural properties.
9-(4-Phenylethynyl)anthracene: This compound has a phenylethynyl group attached to an anthracene core, providing unique photophysical properties.
1,1,2,2-Tetramethyl-2-(phenylethynyl)disilane: Similar to the target compound but lacks the ethynyl group, resulting in different reactivity and applications.
属性
CAS 编号 |
915717-04-3 |
|---|---|
分子式 |
C14H18Si2 |
分子量 |
242.46 g/mol |
IUPAC 名称 |
[dimethyl(2-phenylethynyl)silyl]-ethynyl-dimethylsilane |
InChI |
InChI=1S/C14H18Si2/c1-6-15(2,3)16(4,5)13-12-14-10-8-7-9-11-14/h1,7-11H,2-5H3 |
InChI 键 |
DTSOSPJNIHYLNZ-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C#C)[Si](C)(C)C#CC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6'-Methoxy-2',3',4',9'-tetrahydrospiro[oxetane-3,1'-pyrido[3,4-B]indole]](/img/structure/B11870594.png)
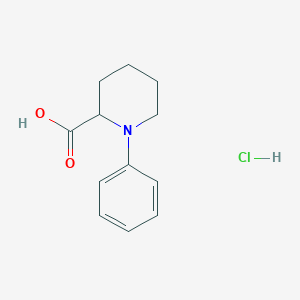

![Methyl 7-amino-2-ethylthieno[2,3-b]pyrazine-6-carboxylate](/img/structure/B11870614.png)
